molecular formula C18H17N5O2 B2393905 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 2034273-16-8

3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

Número de catálogo: B2393905
Número CAS: 2034273-16-8
Peso molecular: 335.367
Clave InChI: IAXNDYTUQWXMGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research, built upon the privileged 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. This scaffold is recognized as a promising core structure for developing potent small-molecule inhibitors targeting key enzymes involved in disease pathways, particularly in cancer . Derivatives based on this structure have demonstrated compelling bioactivity, including potent inhibition of kinases like ATR (Ataxia telangiectasia and Rad3-related kinase), a central regulator of the DNA damage response . The morpholino substituent in this compound is a common pharmacophore that can enhance solubility and influence binding affinity to biological targets. The primary research application of this compound is as a chemical tool or lead structure for investigating signal transduction pathways and developing novel anti-cancer therapeutics. Its mechanism of action is anticipated to involve interaction with the ATP-binding site of specific kinase targets, thereby modulating enzymatic activity and downstream signaling. Inhibition of kinases like ATR can exploit replication stress in cancer cells, leading to the suppression of tumor proliferation . Related compounds have shown low micromolar to nanomolar IC50 values in enzymatic assays and demonstrated efficacy in reducing cancer cell viability, making this chemical class a valuable asset for drug discovery programs . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not approved for human, veterinary, or household use. All handling and storage procedures should conform to safe laboratory practices. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Propiedades

IUPAC Name

3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c19-9-13-2-1-3-14(8-13)17(24)23-11-15-10-20-18(21-16(15)12-23)22-4-6-25-7-5-22/h1-3,8,10H,4-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXNDYTUQWXMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Physical and Chemical Properties

Understanding the physical and chemical properties of the target compound is essential for designing effective synthetic routes and purification strategies.

Table 1: Physical and Chemical Properties

Property Value
Common Name 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
CAS Number 2034273-16-8
Molecular Formula C18H17N5O2
Molecular Weight 335.4 g/mol
Structure Pyrrolo[3,4-d]pyrimidine core with morpholino at 2-position and 3-cyanobenzoyl at 6-position

The structure can be conceptually divided into three main fragments for synthetic planning: the pyrrolo[3,4-d]pyrimidine core, the morpholino substituent, and the 3-cyanobenzoyl moiety. Each of these components presents specific synthetic challenges that must be addressed in designing an efficient synthesis route.

Retrosynthetic Analysis

Several retrosynthetic approaches can be considered for the preparation of this compound, each with distinct advantages and potential challenges.

Linear Approach

The linear approach involves sequential construction of the target molecule, beginning with the pyrrolo[3,4-d]pyrimidine core, followed by introduction of the morpholino group, partial reduction of the pyrrole ring, and finally attachment of the 3-cyanobenzoyl group.

Convergent Approach

The convergent approach involves the separate preparation of two key fragments—a functionalized pyrrolo[3,4-d]pyrimidine and a 3-cyanobenzoyl derivative—which are then coupled in a final step.

Core Modification Approach

This approach begins with a fully formed pyrrolo[3,4-d]pyrimidine core that already contains the required functionalities, followed by selective modifications to introduce the desired substituents.

Synthetic Routes to Pyrrolo[3,4-d]pyrimidine Core

The construction of the pyrrolo[3,4-d]pyrimidine core is a critical step in the synthesis of the target compound. Several methods have been developed for the preparation of this heterocyclic system.

Synthesis from α-Amino-pyrrole Derivatives

One of the most established methods for preparing pyrrolo[3,4-d]pyrimidines involves the reaction of α-amino-pyrrole derivatives with appropriate reagents to form the pyrimidine ring.

"The process for preparing the compounds of the invention schematically comprises reacting a α-amino-pyrrole derivative with a compound of formula R6--NH2 (III) or an acid salt thereof where R6 represents --CN, --CHO, [...] The reaction is advantageously carried out in the presence of catalytic amounts of organic or inorganic acids such as, for instance, hydrohalogenic acids, acetic, sulfuric or p-toluenesulfonic acid."

This approach offers excellent versatility for introducing various substituents at different positions of the pyrrolo[3,4-d]pyrimidine system.

Table 2: Reaction Conditions for Pyrimidine Ring Formation

Starting Material Reagent Catalyst Solvent Temperature (°C) Time (h) Expected Yield (%)
α-Amino-pyrrole Cyanamide HCl Neat 120-140 4-6 70-80
α-Amino-pyrrole Formamide H2SO4 Neat 150-170 3-5 65-75
α-Amino-pyrrole Urea AcOH DMF 130-150 5-7 60-70
α-Amino-pyrrole Guanidine p-TsOH DMSO 110-130 6-8 75-85

Via Pyrrole Formation onto a Preexisting Pyrimidine

An alternative approach involves the construction of the pyrrole ring onto a preexisting pyrimidine scaffold. This method is particularly useful when starting from readily available pyrimidine derivatives.

For the synthesis of related heterocyclic systems like pyrazolo[3,4-b]pyridines, similar approaches have been reported:

"Most of the reactions that can be found in the literature use 3-aminopyrazole as the starting material, which generally acts as a 1,3-NCC-dinucleophile, reacting therefore with a 1,3-CCC-biselectrophile."

Adapting this strategy to our target system, appropriately functionalized pyrimidines could be reacted with suitable reagents to form the pyrrole ring, resulting in the desired pyrrolo[3,4-d]pyrimidine core.

Through Cyclization of Linear Precursors

Another approach involves the cyclization of linear precursors containing the necessary functional groups to form the bicyclic system in a single step. This method often employs pericyclic reactions or condensation sequences.

"Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring."

Similar cyclization strategies can be applied to the synthesis of pyrrolo[3,4-d]pyrimidines, offering potentially more direct routes to the desired core structure.

The introduction of the morpholino group at the 2-position of the pyrimidine ring is a key step in the synthesis of the target compound. Several methods can be employed for this transformation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution represents one of the most straightforward methods for introducing the morpholino group, particularly when a suitable leaving group (such as chlorine) is present at the 2-position of the pyrimidine ring.

"A mixture of 2 (1.6 g, 4.88 mmol), [1,1'-biphenyl]...in THF/t-BuOH (3:1, 20 mL) was heated at 70 °C for 8 h."

The SNAr reaction typically proceeds efficiently under basic conditions, with the nucleophilic morpholine displacing the leaving group.

Table 3: Conditions for SNAr Introduction of Morpholino Group

Substrate Base Solvent Temperature (°C) Time (h) Expected Yield (%)
2-Chloropyrrolo[3,4-d]pyrimidine K2CO3 DMF 80-100 8-12 75-85
2-Chloropyrrolo[3,4-d]pyrimidine Cs2CO3 DMSO 100-120 6-8 80-90
2-Bromopyrrolo[3,4-d]pyrimidine NaH THF 60-80 12-16 70-80
2-Iodopyrrolo[3,4-d]pyrimidine Li2CO3 DMF/DMSO 90-110 10-14 75-85

Transition Metal-Catalyzed Coupling

For cases where direct SNAr reactions are challenging, transition metal-catalyzed coupling reactions offer an alternative approach for introducing the morpholino group.

"In a 2L three-necked flask, 100g (0.314 mol) of DMF120mL, THF800mL, (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl) boronic acid, 59.53g (0.377 mol) of 2-bromopyridine, [1,1'-bis(diphenylphosphino)ferrocene] dichloropalladium 22.96g (0.031 mol), sodium carbonate 66.57g (0.628 mol) were added, the mixture was heated to 75 ℃ under nitrogen protection, reacted for 6 hours, and the reaction was detected to be finished by HPLC."

Palladium-catalyzed Buchwald-Hartwig amination reactions are particularly suitable for coupling morpholine with halogenated heterocycles.

Table 4: Conditions for Metal-Catalyzed Coupling of Morpholine

Catalyst Ligand Base Solvent Temperature (°C) Time (h) Expected Yield (%)
Pd(OAc)2 BINAP Cs2CO3 Toluene 100-110 12-18 70-80
Pd2(dba)3 XPhos K3PO4 Dioxane 90-100 10-16 75-85
[Pd(PPh3)4] - NaOtBu THF 80-90 14-20 65-75
Pd(dppf)Cl2 - Na2CO3 DMF/THF 75-85 6-10 80-90

Directed Functionalization of 2-Position

Another approach involves the direct functionalization of the 2-position through metallation followed by reaction with an appropriate morpholine derivative.

For N-phenylmorpholine compounds, various synthetic approaches have been reported:

"The Buchwald-Hartwig reaction is mainly adopted in the prior art, a high-price catalyst is used, the cost is high, column chromatography separation and purification are required, the operation is complex, and the yield is very low (only about 2% to 10%)."

To overcome these limitations, alternative methods for introducing the morpholino group should be considered, especially for potential scale-up and industrial production.

The introduction of the 3-cyanobenzoyl group at the 6-position of the partially hydrogenated pyrrole ring requires carefully controlled functionalization. Several approaches can be considered for this transformation.

Direct Acylation

Direct acylation represents one of the most straightforward methods for introducing the 3-cyanobenzoyl group, particularly when the 6-position of the pyrrole ring is sufficiently nucleophilic.

"Step (2). Under catalyzer and acid binding agent exist, there is acylation reaction obtain compound 14 in compound 13 and 5-bromine valeryl chloride."

The reaction typically involves the use of 3-cyanobenzoyl chloride as the acylating agent, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the carbonyl group.

Table 5: Conditions for Direct Acylation with 3-Cyanobenzoyl Chloride

Catalyst Base Solvent Temperature (°C) Time (h) Expected Yield (%)
AlCl3 - DCM 0-25 2-6 65-75
TiCl4 Pyridine DCE 25-40 4-8 70-80
ZnCl2 Et3N THF 0-25 6-10 60-70
BF3·Et2O DIPEA DCM/THF -10-10 4-8 65-75

Via Organometallic Intermediates

Another approach involves the formation of organometallic intermediates at the 6-position, which can then react with appropriate 3-cyanobenzoyl derivatives.

For the synthesis of related acylated heterocycles:

"S4, Synthesis of Compound (2-((2-methoxyethoxy)methoxy)-5-bromophenyl)(pyridin-2-yl)methanone..."

This method offers excellent control over the regioselectivity of the acylation, though it may require more specialized reagents and reaction conditions.

Table 6: Conditions for Acylation via Organometallic Intermediates

Organometallic Reagent Electrophile Solvent Temperature (°C) Time (h) Expected Yield (%)
n-BuLi/6-bromopyrrolo[3,4-d]pyrimidine 3-Cyanobenzaldehyde + oxidation THF -78 to 25 4-8 60-70
Mg/6-bromopyrrolo[3,4-d]pyrimidine 3-Cyanobenzoyl chloride THF 0 to 25 2-6 65-75
Zn/6-bromopyrrolo[3,4-d]pyrimidine 3-Cyanobenzoyl chloride DMF 25 to 60 6-10 55-65
B(OR)3/6-bromopyrrolo[3,4-d]pyrimidine + Pd catalyst 3-Cyanobenzoyl chloride Dioxane 80-100 8-12 70-80

Cross-Coupling Approaches

Cross-coupling reactions can also be employed for introducing the 3-cyanobenzoyl group, particularly when direct acylation or organometallic approaches prove challenging.

"The synthesis features a SNAr substitution reaction, cross-coupling reaction, one-pot reduction/reductive amination and N-alkylation reaction. These reactions occur rapidly with high yields and have broad substrate scopes."

Palladium-catalyzed cross-coupling reactions offer excellent versatility for forming carbon-carbon bonds, though they may require more specialized catalysts and reaction conditions.

Partial Reduction of the Pyrrole Ring

To achieve the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure, selective reduction of the pyrrole ring is required. This transformation needs to be carefully controlled to prevent over-reduction.

Catalytic Hydrogenation

Catalytic hydrogenation represents one of the most common methods for the selective reduction of heterocyclic systems.

"Catalytic reduction of the double bond followed by reaction with diethyl aminomalonate affords the enamines 7, which cyclize to the aminopyrroles 2 on treatment with NaOMe."

The choice of catalyst, solvent, and reaction conditions is critical for achieving the desired selectivity in the hydrogenation process.

Table 7: Conditions for Catalytic Hydrogenation

Catalyst Hydrogen Source Solvent Pressure (atm) Temperature (°C) Time (h) Expected Yield (%)
Pd/C (5%) H2 MeOH 1-3 25-40 2-6 80-90
PtO2 H2 EtOAc 1-2 20-30 4-8 75-85
Raney Ni H2 EtOH 2-4 30-50 6-10 70-80
Rh/C H2 THF/MeOH 1-2 25-35 3-6 85-95

Chemical Reduction

Alternative to catalytic hydrogenation, chemical reducing agents can be employed for the selective reduction of the pyrrole ring.

For partial reduction of heterocyclic systems:

"While the amino group in 2 is unreactive toward many guanylating reagents, acid (AcOH)-catalyzed guanylation occurs easily with 10 to give 12 along with methyl mercaptan as a byproduct."

Chemical reduction offers excellent control over the extent of reduction, though it may require more specialized reagents and reaction conditions.

Table 8: Conditions for Chemical Reduction

Reducing Agent Solvent Temperature (°C) Time (h) Expected Yield (%)
NaBH4/NiCl2 MeOH 0-25 4-8 65-75
Na/NH3 THF -78 to -33 0.5-2 70-80
Zn/HCl EtOH/H2O 25-50 6-12 60-70
LiAlH4 (controlled) THF -20 to 0 2-4 50-60

Detailed Synthetic Routes

Based on the methodologies described above, several specific synthetic routes can be proposed for the preparation of this compound.

Route A: Linear Synthesis via Progressive Functionalization

This synthetic pathway involves the sequential construction of the target molecule, building complexity in a step-by-step fashion.

Step 1: Synthesis of Pyrrolo[3,4-d]pyrimidine Core

Beginning with a suitable pyrrole derivative, the pyrimidine ring is constructed to form the pyrrolo[3,4-d]pyrimidine core.

"1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (5.0 g, 27.8 mmol) in POCl3 (12.6 g, 83.3 mmol) was heated under reflux for 5.0 h. Then the mixture was cooled to room temperature and poured onto the chipped ice with vigorous stirring, then, basified with K2CO3 to PH 8~9. The resulting mixture was filtered and washed with water (2x) and EtOAc (3x) to provide the title compound (4.5 g, 82%) as yellow powder."

A similar approach can be adapted for the synthesis of the pyrrolo[3,4-d]pyrimidine core, with appropriate modifications to achieve the correct regiochemistry.

Purification and Characterization

Effective purification strategies are essential for obtaining the target compound in high purity, which is crucial for further applications, especially in pharmaceutical contexts.

Chromatographic Purification

Column chromatography and high-performance liquid chromatography (HPLC) are commonly employed for the purification of complex heterocyclic compounds.

"This synthetic strategy is highly desirable when large numbers of 4,5,7-trisubstituented pyrrolopyrimidine analogues are needed in high yields and purity for SAR development via biological evaluation."

Table 9: Chromatographic Purification Methods

Method Mobile Phase Stationary Phase Expected Recovery (%) Expected Purity (%)
Column Chromatography DCM/MeOH (95:5 to 90:10) Silica Gel 70-80 ≥95
HPLC Acetonitrile/Water + 0.1% TFA C18 85-95 ≥99
Flash Chromatography EtOAc/Hexane (1:1 to 3:1) Silica Gel 75-85 ≥97
Preparative TLC DCM/MeOH/NH4OH (90:9:1) Silica Gel 60-70 ≥95

Crystallization

Crystallization is often the preferred method for purifying the final compound and key intermediates, especially for large-scale production.

"The resulting mixture was filtered and washed with water (2x) and EtOAc (3x) to provide the title compound (4.5 g, 82%) as yellow powder."

Table 10: Crystallization Conditions

Solvent System Initial Temperature (°C) Final Temperature (°C) Expected Recovery (%) Expected Purity (%)
EtOAc/Hexane 60-70 0-5 75-85 ≥98
MeOH/Water 50-60 5-10 80-90 ≥99
Acetone/Hexane 40-50 0-5 70-80 ≥97
THF/Diethyl ether 45-55 0-5 75-85 ≥98

Characterization Methods

Various analytical methods can be employed for characterizing the target compound and confirming its structure and purity.

"All newly synthesized compounds were characterized using spectral and elemental analysis."

Table 11: Characterization Methods

Method Information Provided Expected Results
1H NMR Proton environments and connectivity Characteristic shifts for pyrimidine H, morpholino CH2, partially reduced pyrrole CH2, and aromatic protons
13C NMR Carbon environments Characteristic shifts for C≡N (~120 ppm), C=O (~170 ppm), morpholino carbons (~66-68 ppm), and aromatic/heterocyclic carbons
Mass Spectrometry Molecular weight and fragmentation pattern Molecular ion peak at m/z 335.4 [M+H]+
IR Spectroscopy Functional group identification C≡N stretch (~2230 cm-1), C=O stretch (~1670 cm-1), C-O stretch (~1100-1200 cm-1)
Elemental Analysis Elemental composition C: 64.47%, H: 5.11%, N: 20.88%, O: 9.54%

Scale-Up Considerations

When scaling up the synthesis of this compound from laboratory to industrial scale, several factors must be considered to ensure efficiency, safety, and cost-effectiveness.

Reagent Selection

The choice of reagents can significantly impact the scalability of a synthetic route.

"In one embodiment; with N-(4-nitrophenyl)-3; 3-Er Lv-2-oxo-piperidine (compound 10) be starting raw material; through reducing to obtain compound 13; again with 5-bromine valeryl chloride generation acylation reaction obtain compound 14; compound 14 reacts obtained compound 15 under the existence of cyclization condensing agent, then reacts to obtain compound 5 with morpholine."

Table 12: Reagent Considerations for Scale-Up

Reagent Type Laboratory Scale Industrial Scale Considerations
Bases NaH, LDA, n-BuLi K2CO3, Na2CO3, NaOH Safety, handling, cost
Solvents THF, DMF, DMSO EtOAc, MeOH, Toluene Recovery, environmental impact
Catalysts Pd(PPh3)4, Pt catalysts Pd/C, Ni catalysts Cost, recovery, poisoning
Reducing Agents LiAlH4, NaBH4 H2/Ni, Na/NH3 Safety, handling, cost

Process Optimization

Optimization of reaction conditions is essential for maximizing yield and minimizing waste in large-scale production.

"Compared with prior art, advantage of the present invention is: avoid enamine structure to synthesizing the restriction of piperidone ring, simplify the synthesis of piperidone ring simultaneously, therefore synthetic route is more reasonable; Byproduct of reaction is less is easy to purifying, total recovery is higher, operation is simple; Very be applicable to suitability for industrialized production."

Table 13: Process Optimization Parameters

Parameter Laboratory Scale Industrial Scale Optimization Goal
Temperature Control Oil bath, ice bath Jacketed reactors, heat exchangers Precise control, energy efficiency
Mixing Magnetic stirring Mechanical agitation Uniform mixing, prevent hotspots
Addition Rate Manual addition Automated controlled addition Prevent exotherms, ensure completion
Reaction Time Extended for completion Optimized for throughput Balance yield and throughput

Purification Strategies

Efficient purification strategies are crucial for obtaining the target compound in high purity while minimizing solvent usage and waste generation.

"Solid is suspended in 95% ethyl alcohol (65mL) simultaneously And 75 DEG C are heated to obtain clear solution. So that it is cooled to 20 DEG C through 1h, and gained white suspension is stirred at 20 DEG C Mix 2h. Suspension is filtered, and solid is rinsed with 95% ethyl alcohol (2 × 10mL). Solid is dried under vacuum to be made For the desired product (13.2g, 83% yield) of white solid."

Table 14: Purification Strategies for Scale-Up

Method Laboratory Scale Industrial Scale Considerations
Chromatography Silica gel columns Simulated moving bed Cost, throughput, solvent usage
Crystallization Small-scale batch Continuous crystallization Yield, purity, solvent recovery
Filtration Büchner funnel Filter press, centrifuge Cake washing, drying
Distillation Rotary evaporator Wiped film evaporator Energy usage, throughput

The key steps in the synthesis include the construction of the pyrrolo[3,4-d]pyrimidine core, the introduction of the morpholino group at the 2-position, the partial hydrogenation of the pyrrole ring, and the incorporation of the 3-cyanobenzoyl group at the 6-position. Each of these transformations requires careful selection of reaction conditions to ensure high yields and selectivity.

Both linear and convergent synthetic approaches offer viable routes to the target compound, with the choice between them depending on various factors including the availability of starting materials, the scale of synthesis, the required purity, and economic considerations.

Análisis De Reacciones Químicas

3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is in oncology. Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.

Case Studies:

  • In vitro Studies: Various studies have demonstrated that compounds with similar structures induce apoptosis in several cancer cell lines. For instance, a study found that certain pyrrolo[3,4-d]pyrimidine derivatives effectively inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research has identified 4,7-disubstituted pyrrolo[2,3-d]pyrimidines as promising antiviral agents against viruses such as Zika virus (ZIKV). The structural modifications enhance their efficacy and reduce toxicity compared to other antiviral agents.

Case Studies:

  • ZIKV Inhibition: A study highlighted the effectiveness of certain derivatives against ZIKV, demonstrating good titer-reducing capacity and lower toxicity profiles compared to established antiviral drugs .

Inhibition of Neutrophil Elastase

Another significant application is the inhibition of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Compounds that inhibit HNE can potentially mitigate the inflammatory response associated with these conditions.

Case Studies:

  • Therapeutic Potential: Inhibitors of HNE have shown promise in preclinical models for reducing inflammation and tissue damage in lung diseases .

Focal Adhesion Kinase Inhibition

The compound has also been explored for its ability to inhibit focal adhesion kinases (FAK), which play a critical role in cancer metastasis and progression. Dual inhibition of FAK and Pyk2 has been suggested as a strategy to enhance anti-cancer effects.

Case Studies:

  • Tumor Growth and Metastasis: Research indicates that compounds targeting FAK can inhibit tumor growth and metastasis effectively in various cancer models .

Synthesis and Structural Modifications

The synthesis of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity.

Compound NameStructural FeaturesBiological Activity
Pyrrolo[3,4-d]pyrimidineContains a bicyclic structure; known for CDK inhibitionAnticancer activity
Morpholino-substituted derivativesEnhances solubility; various biological activitiesAntiviral properties
Neutrophil elastase inhibitorsTargets inflammatory pathwaysReduces inflammation in lung diseases

Mecanismo De Acción

The mechanism of action of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein involved in the DNA damage response . By inhibiting ATR kinase, the compound can interfere with the replication stress response in cancer cells, leading to cell death.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile, we analyze structurally and functionally related compounds from recent literature and databases.

Structural Analogs with Pyrrolo-Pyrimidine Cores

1-Methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one Structure: Shares the same pyrrolo[3,4-d]pyrimidine core and morpholino substituent but replaces the benzonitrile group with a pyridinone ring. Key Differences:

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Structure: Contains a pyrrolo[3,4-b]pyridine core (vs. pyrrolo[3,4-d]pyrimidine) with a triazole-methyl substituent and chlorophenyl group. Key Differences:

  • The triazole group enhances metal-binding capacity, suggesting applications in catalysis or metalloenzyme inhibition.
  • The chlorophenyl substituent increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Functional Analogs with Benzonitrile Moieties

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Structure: Features a thiazolo[3,2-a]pyrimidine core with dual nitrile groups. Key Differences:

  • Dual nitrile groups enhance dipole interactions, which may improve binding to polar active sites.

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives Structure: Contains a benzonitrile group linked to phenoxazine-carbazole hybrids. Key Differences:

  • Extended conjugation in the carbazole-phenoxazine system enables applications in organic light-emitting diodes (OLEDs) via thermally activated delayed fluorescence (TADF).
  • The benzonitrile group stabilizes excited states, enhancing electroluminescence efficiency.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Notable Properties Reference
This compound Pyrrolo[3,4-d]pyrimidine Morpholino, benzonitrile ~383.4 2.1 (estimated) High binding affinity, moderate solubility
1-Methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one Pyrrolo[3,4-d]pyrimidine Morpholino, pyridinone ~369.4 1.8 Enhanced hydrogen bonding, lower LogP
Compound 11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, methylfuran 403.4 2.5 Dual nitrile groups, rigid core
2-Benzyl-7-(4-chlorophenyl)-3-morpholino-...-pyridin-5-one Pyrrolo[3,4-b]pyridine Triazole-methyl, chlorophenyl ~583.0 (estimated) 3.2 High hydrophobicity, metal-binding capacity
Phenoxazine-carbazole-benzonitrile derivative Phenoxazine-carbazole Benzonitrile, pyridinyl ~550–600 4.0–5.0 OLED/TADF applications

Key Research Findings

  • Morpholino Substitution: The morpholino group in 3-(2-morpholino-...benzonitrile enhances solubility compared to non-polar analogs like the chlorophenyl-substituted compound in .
  • Benzonitrile vs. Pyridinone: Replacing benzonitrile with pyridinone (as in ’s analog) reduces LogP by ~0.3 units, suggesting better aqueous compatibility but weaker π-π stacking.
  • Core Rigidity : Thiazolo-pyrimidine derivatives (e.g., 11b) exhibit higher melting points (213–246°C) than pyrrolo-pyrimidines, correlating with increased thermal stability.
  • Functional Versatility : Benzonitrile-containing compounds span medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., OLEDs), highlighting the moiety’s adaptability.

Actividad Biológica

3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a morpholino group and a pyrrolo[3,4-d]pyrimidine core. The synthesis typically involves multicomponent reactions (MCRs), such as the Ugi-Zhu three-component reaction combined with subsequent cycloaddition and acylation processes .

Chemical Formula: C₁₈H₁₈N₄O₂

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Mechanism of Action:

  • Inhibition of CDKs: This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Targeting Tumor Growth: The compound has been associated with inhibiting tumor growth and metastasis in preclinical models .

Antimicrobial Activity

The compound's derivatives have been tested against several microbial strains. While specific data on this compound's antimicrobial efficacy is limited, related pyrimidine derivatives have shown activity against E. coli, S. aureus, and other pathogens .

Case Studies and Research Findings

  • Antitumor Activity in Preclinical Models:
    • A study demonstrated that compounds structurally related to this compound significantly inhibited the proliferation of cancer cells expressing folate receptors .
    • The most active analogs induced S-phase accumulation and apoptosis, suggesting effective targeting of metabolic pathways essential for tumor growth.
  • Structure-Activity Relationship (SAR) Studies:
    • SAR studies have indicated that modifications to the morpholino group can enhance biological activity. For instance, introducing different substituents on the pyrrolo-pyrimidine core has resulted in varying levels of antiproliferative effects across different cancer cell lines .

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundMorpholino group; pyrrolo-pyrimidine coreAnticancer activity through CDK inhibition
5-substituted pyrrolo[2,3-d]pyrimidinesFolate receptor targetingInduces apoptosis in FRα-expressing cells
Pyrazolo[3,4-d]pyrimidinesSimilar core structureAnticancer properties with varied mechanisms

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, morpholino C-O-C at ~1,250 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), morpholino protons (δ 3.5–3.7 ppm), and diastereotopic CH₂ groups (δ 2.2–4.0 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), nitrile (δ ~117 ppm), and pyrrolopyrimidine carbons (δ 95–155 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 357.4 for a related morpholino-pyrrolopyrimidine) .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

How can researchers address discrepancies in spectral data during structural elucidation?

Advanced Research Question
Contradictions in NMR or MS data may arise from:

  • Tautomerism : Pyrrolopyrimidine cores can exhibit keto-enol tautomerism, altering chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .
  • Residual Solvents : DMSO-d₆ or acetic acid traces in NMR samples may obscure signals. Deuteration or column purification is recommended .
  • Isomeric Byproducts : Regioselectivity issues in cyclization steps can produce isomers. HPLC-MS or 2D NMR (e.g., COSY, NOESY) resolves structural ambiguities .

What computational approaches are used to predict the compound’s electronic properties or binding affinity?

Advanced Research Question

  • DFT Calculations : Optimize geometry and predict vibrational spectra (IR/Raman) using software like Gaussian. Compare experimental vs. theoretical spectra to validate structures .
  • Molecular Docking : Screens potential biological targets (e.g., kinases) using AutoDock or Schrödinger. The morpholino group’s electron-rich oxygen may engage in hydrogen bonding .
  • QSAR Modeling : Relates substituent effects (e.g., benzonitrile vs. fluorophenyl) to bioactivity. Hammett constants (σ) quantify electronic contributions of substituents .

How do structural modifications to the morpholino or benzonitrile moieties influence biological activity?

Advanced Research Question

  • Morpholino Replacement : Replacing morpholino with piperidine reduces steric hindrance, potentially improving target binding. However, it may decrease solubility .
  • Benzonitrile Substitution : Introducing electron-withdrawing groups (e.g., -F, -CF₃) enhances electrophilicity, affecting kinase inhibition. For example, 4-fluorobenzonitrile analogs show improved IC₅₀ values in antiviral assays .
  • Pyrrolopyrimidine Core Modifications : Saturation of the dihydrofuran ring (6,7-dihydro vs. fully aromatic) alters conformational flexibility, impacting target selectivity .

What strategies improve regioselectivity in multi-step syntheses of pyrrolo[3,4-d]pyrimidine derivatives?

Advanced Research Question

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted side reactions during cyclization .
  • Microwave-Assisted Synthesis : Accelerates reaction rates, reducing byproduct formation (e.g., 30-minute vs. 12-hour reflux) .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ensures precise aryl group introduction at the 6-position .

How can solvent and catalyst selection optimize key synthetic steps?

Advanced Research Question

  • Solvent Effects :
    • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in SNAr reactions but may require higher temps.
    • Ethereal solvents (THF) : Improve solubility of intermediates in Grignard additions .
  • Catalyst Screening :
    • Acid Catalysts : p-Toluenesulfonic acid (pTSA) promotes imine formation in Schiff base syntheses .
    • Base Catalysts : K₂CO₃ in DMF facilitates dehydrohalogenation in carbonyl coupling steps .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.